molecular formula C23H24N2O B11500031 Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro-

Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro-

Cat. No.: B11500031
M. Wt: 344.4 g/mol
InChI Key: NLFTZCVWJUEBQO-UHFFFAOYSA-N
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Description

Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science . This particular compound features a unique structure that combines the indole core with additional functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system . For Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro-, the synthesis may involve the following steps:

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, indole derivatives can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of methyl and tolyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

5-methyl-3-(3-methylanilino)-1-(3-methylphenyl)-5,6-dihydro-4H-indol-2-one

InChI

InChI=1S/C23H24N2O/c1-15-6-4-8-18(12-15)24-22-20-14-17(3)10-11-21(20)25(23(22)26)19-9-5-7-16(2)13-19/h4-9,11-13,17,24H,10,14H2,1-3H3

InChI Key

NLFTZCVWJUEBQO-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C2C(=C(C(=O)N2C3=CC=CC(=C3)C)NC4=CC=CC(=C4)C)C1

Origin of Product

United States

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